molecular formula C22H29ClN8 B606571 4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine CAS No. 1256963-02-6

4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine

カタログ番号 B606571
CAS番号: 1256963-02-6
分子量: 440.98
InChIキー: JKFGTURSEBTJIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CDK4-IN-1 is a selective inhibitor of cyclin-dependent kinase 4.

科学的研究の応用

Application in Cancer Therapy

Specific Scientific Field

Oncology, specifically Breast Cancer Treatment .

Comprehensive and Detailed Summary of the Application

CDK4-IN-1, also known as a CDK4/6 inhibitor, is used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative, locally advanced/metastatic breast cancer (HR+/HER2- LABC/mBC) . It is combined with endocrine therapy and is recommended as the first-line treatment .

Methods of Application or Experimental Procedures

The CDK4/6 inhibitor is administered as part of a combination therapy with endocrine therapy for patients with HR+/HER2- LABC/mBC . The specific CDK4/6 inhibitor used and whether it’s administered in combination or as monotherapy varies .

Results or Outcomes Obtained

The effectiveness and safety outcomes for treatments received in the real-world setting after first-line CDK4/6i therapy in patients with HR+/ HER2- LABC/mBC were synthesized . The weighted average median real-world progression-free survival (rwPFS) was calculated for NCCN/ESMO-recommended post-first-line CDK4/6i treatment regimens .

Application in Cell Cycle Regulation

Specific Scientific Field

Cell Biology .

Comprehensive and Detailed Summary of the Application

The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . Its deregulation or overexpression induces abnormal cell proliferation and cancer development . Therefore, targeting CDK4/6 has been proposed as a paradigm shift in the anticancer approach .

Methods of Application or Experimental Procedures

The CDK4/6 inhibitors are designed and developed to effectively inhibit the CDK4/6 complex . This inhibition triggers cell cycle arrest and apoptosis .

Results or Outcomes Obtained

The design and development of effective CDK4/6 inhibitors are increasingly becoming a promising cancer therapy evident with approved drugs such as palbociclib, ribociclib, and abemaciclib .

Application in Protein Kinase Assay

Specific Scientific Field

Biochemistry .

Comprehensive and Detailed Summary of the Application

CDK4-IN-1 is used in protein kinase assays, which are biochemical methods used to study protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups .

Methods of Application or Experimental Procedures

CDK4-IN-1, as a recombinant protein, is used in kinase assays . The assays involve the transfer of a phosphate group from ATP to a substrate protein, and the amount of phosphate transferred is measured .

Results or Outcomes Obtained

The use of CDK4-IN-1 in kinase assays helps in understanding the role of protein kinases in cell signaling and other biological processes .

Application in Overcoming Drug Resistance

Specific Scientific Field

Pharmacology .

Comprehensive and Detailed Summary of the Application

CDK4-IN-1 is used in strategies to overcome drug resistance in cancer treatment . Drug resistance is a major challenge in cancer therapy, and CDK4/6 inhibitors are being explored for their potential to overcome this issue .

Methods of Application or Experimental Procedures

CDK4-IN-1 is used in combination with other drugs to treat CDK4/6-mediated disorders . The aim is to prevent or mitigate the development of drug resistance .

Results or Outcomes Obtained

The use of CDK4-IN-1 in combination therapies has shown promise in treating, preventing, and mitigating breast cancer .

Application in Real-World Evidence Studies

Specific Scientific Field

Epidemiology .

Comprehensive and Detailed Summary of the Application

CDK4-IN-1 is used in real-world evidence studies to understand the effectiveness of subsequent therapies in patients with hormone receptor-positive, human epidermal growth factor receptor 2-negative, locally advanced/metastatic breast cancer (HR+/HER2- LABC/mBC) after first-line treatment with CDK4/6i .

Methods of Application or Experimental Procedures

Real-world evidence studies involve the collection and analysis of data from real-world settings, such as electronic health records, insurance claims data, patient registries, and health surveys . In this context, CDK4-IN-1 is used as a first-line treatment, and the effectiveness of subsequent therapies is studied .

Results or Outcomes Obtained

The systematic literature review synthesized effectiveness and safety outcomes for treatments received in the real-world setting after first-line CDK4/6i therapy in patients with HR+/ HER2- LABC/mBC . The weighted average median real-world progression-free survival (rwPFS) was calculated for NCCN/ESMO-recommended post-first-line CDK4/6i treatment regimens .

Application in Proteolysis Targeting Chimera (PROTAC)

Specific Scientific Field

Molecular Biology .

Comprehensive and Detailed Summary of the Application

CDK4-IN-1 is used in the development of Proteolysis Targeting Chimera (PROTAC), a unique and pioneering technique for degrading CDK4/6 enzymes .

Methods of Application or Experimental Procedures

PROTACs are heterobifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . In this context, CDK4-IN-1 is used as a target protein .

Results or Outcomes Obtained

The use of CDK4-IN-1 in the development of PROTACs has shown promise in the targeted degradation of CDK4/6 enzymes, which could have significant implications for cancer therapy .

特性

IUPAC Name

4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)-N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN8/c1-14(2)20-19(21(23)29-28-20)17-7-10-24-22(26-17)27-18-6-5-16(13-25-18)31-11-8-15(9-12-31)30(3)4/h5-7,10,13-15H,8-9,11-12H2,1-4H3,(H,28,29)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFGTURSEBTJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NN1)Cl)C2=NC(=NC=C2)NC3=NC=C(C=C3)N4CCC(CC4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine

Citations

For This Compound
1
Citations
YS Cho, M Borland, C Brain, CHT Chen… - Journal of medicinal …, 2010 - ACS Publications
Identification and structure-guided optimization of a series of 4-(pyrazol-4-yl)-pyrimidines as selective CDK4/6 inhibitors is reported herein. Several potency and selectivity determinants …
Number of citations: 81 pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。